molecular formula C18H24N2O6S B2809873 (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2415641-89-1

(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No. B2809873
CAS RN: 2415641-89-1
M. Wt: 396.46
InChI Key: OIQIXVJBOPAMAQ-GQCTYLIASA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H24N2O6S and its molecular weight is 396.46. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : The compound is used as a building block for synthesizing novel heterocyclic compounds with potential biological activities. For example, it has been utilized in the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These synthesized compounds have shown promising anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antibacterial and Antifungal Agents : Derivatives of the compound have been synthesized and tested for their antibacterial and antifungal properties. Some of these derivatives have shown significant activity, matching the levels of standard antibacterial and antifungal agents like Ampicilline and Flucanazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).

  • Polarized Molecular-Electronic Structures and Supramolecular Aggregation : Studies have been conducted on molecules similar to this compound, revealing polarized molecular-electronic structures and supramolecular aggregation. These studies contribute to a deeper understanding of the compound’s chemical behavior and potential applications in material science (Low, Cobo, Nogueras, Cuervo, Abonía, & Glidewell, 2004).

  • Neuroleptic Activity : Some benzamide derivatives related to this compound have been synthesized and evaluated for their neuroleptic activities, showing promising results as potential treatments for psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

  • Glucokinase Activation for Diabetes Treatment : Derivatives of the compound have been identified as potent glucokinase activators, which could be used in the treatment of type 2 diabetes. These derivatives have shown significant glucose uptake in rat hepatocytes and have favorable pharmacokinetic parameters (Park et al., 2014).

  • Potential Antipsychotic Agents : The compound's derivatives have been studied for their potential as antipsychotic agents. These studies have focused on understanding the structural requirements for receptor interaction and have found some derivatives to be highly potent and selective (Högberg et al., 1990).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c1-24-18(7-9-20(10-8-18)27(2,22)23)12-19-17(21)6-4-14-3-5-15-16(11-14)26-13-25-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,19,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQIXVJBOPAMAQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide

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